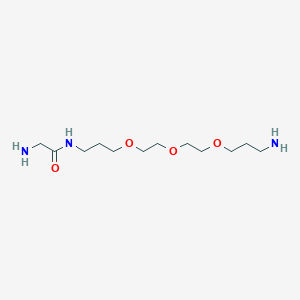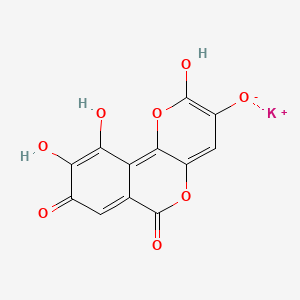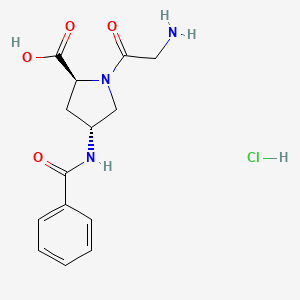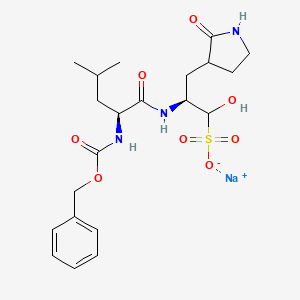
Glicil-PEG3-amina
Descripción general
Descripción
Gly-PEG3-amine is a cleavable three-unit PEG ADC linker that serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) . It is a water-soluble compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation .
Synthesis Analysis
The synthesis of Gly-PEG3-amine involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
The molecular weight of Gly-PEG3-amine is 277.36, and its molecular formula is C12H27N3O4 . The structure of Gly-PEG3-amine includes a glycine residue and an amine group .Chemical Reactions Analysis
Gly-PEG3-amine reacts with primary amine groups at pH 7-9 to form amide bonds . This reaction is crucial in the synthesis of antibody-drug conjugates (ADCs).Physical And Chemical Properties Analysis
Gly-PEG3-amine is a hydrophilic compound due to the presence of the PEG spacer arm . The physical and chemical properties of nanoparticles will be changed after PEG modification, such as hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .Aplicaciones Científicas De Investigación
Etiquetado y Entrecruzamiento de Proteínas
La Glicil-PEG3-amina se utiliza en el etiquetado y entrecruzamiento de proteínas {svg_1}. La amina primaria puede entrecruzarse con proteínas y superficies de materiales utilizando EDC y otros entrecruzadores {svg_2}. Esto permite el etiquetado de moléculas y superficies para ensayos o métodos de purificación por afinidad que involucran sondas y resinas de avidina o estreptavidina {svg_3}.
Biotinilación
El compuesto se utiliza en la biotinilación {svg_4}. La biotinilación es un proceso en el que la biotina se une a proteínas, ácidos nucleicos y otras moléculas para estudiarlas o detectarlas {svg_5}. La this compound, al ser un compuesto de biotina soluble en agua, es particularmente útil en esta aplicación {svg_6}.
Peguilación
La this compound se utiliza en la peguilación {svg_7}. La peguilación es el proceso de unir polietilenglicol (PEG) a moléculas y superficies. Los grupos PEG en el brazo espaciador de la this compound mejoran la solubilidad en agua de las moléculas biotiniladas {svg_8}.
Conjuntos Anticuerpo-Fármaco (ADC)
La this compound se utiliza en el desarrollo de ADC {svg_9}. Los ADC requieren un enlace que proporcione un enlace estable entre los fármacos citotóxicos y los anticuerpos, mientras se conjuga de una manera biológicamente benigna, rápida y selectiva {svg_10}. La this compound puede servir como tal enlace {svg_11}.
Modificación de Aminoácidos Nativos
El compuesto se utiliza en la modificación de aminoácidos nativos en péptidos o proteínas {svg_12}. Esta modificación puede mejorar la funcionalidad y actividad de estos péptidos o proteínas {svg_13}.
Síntesis Verde de Productos Naturales
La this compound se puede utilizar en la síntesis verde de productos naturales {svg_14}. Esto implica el uso de métodos respetuosos con el medio ambiente para sintetizar productos naturales {svg_15}.
Mecanismo De Acción
Target of Action
Gly-PEG3-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed to selectively deliver cytotoxic agents to tumor cells, which dramatically increases the cell-killing power of the cytotoxic agent while minimizing its impact on healthy cells .
Mode of Action
The mode of action of Gly-PEG3-amine involves its role as a linker in ADCs. The amine groups in Gly-PEG3-amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . This allows the linker to attach a cytotoxic drug to an antibody, forming an ADC .
Biochemical Pathways
The biochemical pathways affected by Gly-PEG3-amine are primarily related to its role in ADCs. The ADCs, once formed, can bind to specific antigens on the surface of cancer cells. After binding, the ADC-antigen complex is internalized into the cell, where the cytotoxic drug is released to kill the cell . The exact pathways affected can vary depending on the specific antibody and drug used in the ADC.
Pharmacokinetics
The pharmacokinetics of Gly-PEG3-amine are largely determined by its role as a part of an ADC. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility properties of the compound , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Gly-PEG3-amine’s action is the formation of ADCs that can selectively kill cancer cells. By acting as a linker that connects a cytotoxic drug to an antibody, Gly-PEG3-amine enables the targeted delivery of the drug to cancer cells . This can result in the death of the cancer cells while minimizing harm to healthy cells.
Action Environment
The action environment of Gly-PEG3-amine can influence its stability and efficacy. Factors such as pH, temperature, and the presence of other chemicals can affect the reactions involving Gly-PEG3-amine. As a part of an adc, the action environment of gly-peg3-amine is primarily within the human body, and particularly within cancer cells .
Propiedades
IUPAC Name |
2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIUWBANJNMPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)




![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)






